molecular formula C17H18N4S B15100080 5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B15100080
M. Wt: 310.4 g/mol
InChI Key: XAHJMDAQBDTPPN-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Thioether Formation: The methylthio group can be introduced by reacting the intermediate with methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the triazole ring or the aromatic rings, depending on the conditions.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, hydrogenated aromatic rings.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some triazole compounds have shown promise in cancer research.

Industry

    Agriculture: Potential use as fungicides or herbicides.

    Pharmaceuticals: Development of new drugs with specific therapeutic targets.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological activity. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broad spectrum of activity.

Uniqueness

5-(3-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4S/c1-12-6-5-9-14(10-12)16-19-20-17(21(16)18)22-11-15-8-4-3-7-13(15)2/h3-10H,11,18H2,1-2H3

InChI Key

XAHJMDAQBDTPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC=C3C

Origin of Product

United States

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